molecular formula C21H29BrN2O B604985 4-Amino-PPHT Hydrobromide CAS No. 129298-03-9

4-Amino-PPHT Hydrobromide

Cat. No.: B604985
CAS No.: 129298-03-9
M. Wt: 405.38
InChI Key: JLEJPNRRWHBLOH-UHFFFAOYSA-N
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Description

4-Amino-PPHT Hydrobromide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of 1-phenyl-2-(pyridin-2-yl) hydrazine (PPHT), which is a well-known compound used in the synthesis of various drugs. This compound is particularly noted for its role as a precursor for fluorescent labeled Dopamine D2 receptors agonist .

Preparation Methods

The synthesis of 4-Amino-PPHT Hydrobromide involves several steps, typically starting with the bromination of acetophenone derivatives. The α-bromination reaction is a significant step in this process, often employing pyridine hydrobromide perbromide as the brominating agent . The reaction conditions, such as reaction time, temperature, and the dosage of the brominating agent, are crucial for achieving high yields. Industrial production methods may involve custom synthesis due to the technical challenges and high costs associated with the process .

Chemical Reactions Analysis

4-Amino-PPHT Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of amines or other derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions, forming various substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-PPHT Hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of fluorescent labeled Dopamine D2 receptors agonist.

    Biology: The compound is utilized in studies involving neurotransmitter receptors and their functions.

    Medicine: Research into potential therapeutic applications, particularly in the context of neurological disorders, is ongoing.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-PPHT Hydrobromide involves its interaction with molecular targets such as Dopamine D2 receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

4-Amino-PPHT Hydrobromide is unique due to its specific structure and functional groups. Similar compounds include:

    1-Phenyl-2-(pyridin-2-yl) hydrazine (PPHT): The parent compound from which this compound is derived.

    Pyrrolone and Pyrrolidinone Derivatives: These compounds share some structural similarities and are also used in various scientific and industrial applications.

In comparison, this compound’s unique amino group and its role as a Dopamine D2 receptor agonist set it apart from these similar compounds.

Properties

IUPAC Name

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.BrH/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24;/h3-9,19,24H,2,10-15,22H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJPNRRWHBLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=C(C=C1)N)C2CCC3=C(C2)C=CC=C3O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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